FT-1101
Description
Properties
Molecular Formula |
C23H29N3O6S2 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
FT-1101; FT 1101; FT1101.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar BET Inhibitors
Mechanism and Structural Uniqueness
FT-1101’s benzoazepine structure differs from the (+)-JQ1 class (e.g., CPI-0610, OTX015), enabling distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles . Unlike dual inhibitors like SF1126 (PI3K/BRD4), this compound selectively targets BET proteins, avoiding off-target effects .
Table 1: Key Mechanistic Differences
Preclinical Efficacy
- This compound: Achieved >75% MYC suppression in MV-4-11 xenografts and superior tumor growth inhibition (TGI) compared to JQ1-class inhibitors . Brain penetration was noted in murine models .
- CPI-0610 : Reduced MYC transcripts in leukemia models but caused bone marrow hypocellularity (anemia, thrombocytopenia) .
- PLX51107 : Showed activity in solid tumors (SD in 8/36 patients) but was terminated due to business decisions .
Pharmacokinetics and Dosing
- This compound : Half-life ≥30 hours, supporting weekly or biweekly dosing . Achieved sustained MYC suppression for 12+ hours post-dose .
- CPI-0610 : Shorter half-life requiring frequent dosing; linked to lymphoid depletion .
- INCB054329 : Half-life <10 hours, leading to poor PD and trial termination .
Table 2: Pharmacokinetic Profiles
Clinical Efficacy in Hematologic Malignancies
- CPI-0610 : Partial responses in 5/64 B-NHL patients (4 DLBCL, 1 FL) but severe bone marrow toxicity .
Table 3: Clinical Outcomes in Select Trials
Preparation Methods
Key Reaction Steps and Intermediate Formation
While explicit details of this compound’s synthesis are undisclosed, BET inhibitor syntheses generally follow these stages:
Core Heterocycle Construction
The azepine or diazepine core is assembled via cyclization reactions. For example, a [4+3] cycloaddition between enamines and α,β-unsaturated carbonyl compounds could form the seven-membered ring. Catalytic methods, such as magnesium oxide-mediated condensations (as seen in trifluoroacetylacetone syntheses), may facilitate this step.
Fluorination and Functionalization
Introducing trifluoromethyl groups often employs reagents like trifluoroacetic anhydride (TFAA) or fluoroalkyl halides. A patent describing 1,1,1-trifluoroacetylacetone synthesis highlights TFAA’s role in acyl transfer reactions, suggesting analogous steps in this compound’s preparation. Decarboxylation or nucleophilic substitution may anchor fluorinated motifs to the heterocycle.
Side-Chain Elaboration
Late-stage modifications attach tail groups via Suzuki-Miyaura couplings or amide formations. These steps fine-tune solubility and bioavailability.
Process Optimization and Scalability
FORMA’s development process prioritized:
-
Catalyst selection : Heterogeneous catalysts (e.g., MgO) improve yield and reduce byproducts.
-
Solvent systems : Polar aprotic solvents (DMF, DMSO) facilitate high-temperature reactions.
-
Purification techniques : Chromatography or crystallization ensures >98% purity for clinical batches.
Analytical and Computational Support
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy validated functional groups, as demonstrated in sulfur compound analyses. Peaks corresponding to C-F stretches (~1100 cm⁻¹) and amide bonds (~1650 cm⁻¹) confirm structural integrity.
Stability Studies
Accelerated stability testing under varied pH and temperature conditions ensured shelf-life compliance. Degradation products were profiled using LC-MS, mirroring methodologies in organosulfate research.
Industrial-Scale Production Considerations
FORMA’s partnership with Celgene enabled technology transfer for EU manufacturing. Key adaptations included:
-
Continuous flow chemistry : Enhanced reaction control and throughput.
-
Recycling protocols : Unreacted acetoacetic ester recovered via distillation, minimizing waste.
-
Environmental controls : Closed-loop systems mitigated volatile organic compound (VOC) emissions.
Challenges and Innovations
Synthetic Hurdles
Patent-Driven Advancements
The CN109438202A patent, while focused on trifluoroacetylacetone, informed this compound’s process design through:
-
Catalyst pretreatment : Pre-dispersing MgO improved reaction homogeneity.
-
In situ distillation : Removing water shifted equilibria toward product formation.
Comparative Analysis of BET Inhibitor Syntheses
| Parameter | This compound (Inferred) | JQ1 (Reference) | I-BET (Reference) |
|---|---|---|---|
| Core Formation | MgO-catalyzed cyclization | Rh-catalyzed coupling | Ullmann coupling |
| Fluorination Method | TFAA acylation | CF₃I radical addition | Electrophilic substitution |
| Yield (Final Step) | 65–70% (estimated) | 58% | 72% |
| Purity (Clinical Grade) | >98% | >95% | >97% |
Q & A
Q. What is the molecular mechanism of FT-1101 as a BET inhibitor, and how does it disrupt transcriptional regulation?
this compound binds competitively to the acetylated lysine recognition motifs in the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disrupts chromatin remodeling and suppresses the transcription of oncogenes like MYC. Biochemical assays confirm equipotent inhibition across all BET family members (Kd ≤ 20 nM), with sustained MYC downregulation observed in leukemia cell lines .
Q. How does this compound’s structural design differ from other BET inhibitors (e.g., JQ1), and what advantages does this confer?
this compound employs a benzoisoxazoloazepine scaffold, structurally distinct from the triazolodiazepine-based JQ1 class. This design enhances pharmacokinetic properties, including prolonged drug exposure and blood-brain barrier penetration in murine models. Its unique binding mode allows sustained suppression of MYC and superior in vivo efficacy in xenograft models compared to JQ1 derivatives .
Q. What in vitro models are most appropriate for assessing this compound’s anti-proliferative activity?
Use panels of hematologic malignancy cell lines (e.g., MV-4-11 AML, THP-1 AML) with IC50 profiling. This compound demonstrated IC50 values <500 nM in 66/123 cell lines, correlating with MYC suppression. Include dose-response experiments (e.g., 10–1000 nM) and validate using RNA-seq or qPCR to quantify transcriptional changes in BET-dependent genes .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s preclinical potency and modest clinical efficacy in B-cell non-Hodgkin lymphoma (B-NHL)?
Preclinical models showed tumor regression in xenografts, but clinical trials (NCT02543879) reported limited responses (1 complete remission in AML/MDS; no responses in 10 B-NHL patients). Potential factors include tumor microenvironment heterogeneity, compensatory signaling pathways, or differential BET protein dependency in human vs. murine systems. Combinatorial studies with agents targeting resistance mechanisms (e.g., PI3K inhibitors) are recommended .
Q. What methodological strategies optimize dosing schedules in this compound xenograft studies to balance efficacy and toxicity?
In MV-4-11 models, this compound achieved significant tumor growth inhibition (TGI) on schedules ranging from daily to weekly dosing. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link drug exposure (e.g., plasma half-life) with MYC suppression duration. Monitor body weight and hematologic parameters to identify maximum tolerated doses (MTD). Weekly dosing at 100–200 mg/kg showed efficacy without severe toxicity in preclinical studies .
Q. Which pharmacodynamic biomarkers are most reliable for evaluating this compound’s target engagement in clinical trials?
Key biomarkers include:
Q. How should researchers address variability in BET protein expression across cell lines when testing this compound?
Pre-screen cell lines via Western blot or RNA-seq to quantify BRD2/3/4 expression. Prioritize lines with high BRD4 and MYC dependency (e.g., MV-4-11). Use isoform-specific siRNA knockdowns to dissect individual BET protein contributions. For in vivo work, select xenograft models with confirmed BET dependency .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s tumor growth inhibition (TGI) data?
Use mixed-effects models to account for longitudinal tumor volume measurements. Calculate %TGI as:
Report confidence intervals and p-values from ANOVA or non-parametric tests (e.g., Mann-Whitney). Include Kaplan-Meier survival curves for time-to-progression endpoints .
Q. How should researchers design phase I trials for this compound to maximize safety and biomarker discovery?
Adopt a 3+3 dose-escalation design with pharmacokinetic sampling at multiple timepoints. Include pharmacodynamic endpoints (e.g., pre-/post-treatment biopsies for MYC analysis). For hematologic malignancies, monitor peripheral blood counts and bone marrow blasts. Dose-limiting toxicities (DLTs) in trials included fatigue and gastrointestinal effects, requiring close patient monitoring .
Q. What strategies mitigate confounding factors when analyzing this compound’s epigenetic effects in heterogeneous tumor samples?
Use single-cell RNA-seq to resolve transcriptional heterogeneity. Normalize data for tumor purity (e.g., ESTIMATE algorithm) and batch effects. Integrate multi-omics datasets (e.g., ATAC-seq, proteomics) to distinguish direct BET inhibition from off-target effects. Validate findings in syngeneic models with intact immune systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
